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molecular formula C19H12BrClN2O2S B8757325 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-

Cat. No. B8757325
M. Wt: 447.7 g/mol
InChI Key: NMNUIEDGRLBELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841304B2

Procedure details

3-Bromo-4-chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine (1.30 g, 4.23 mmol) was placed in DMF (10 mL) at 0° C. NaH (0.203 g, 5.07 mmol) was then added, and the reaction was stirred for 20 minutes. Benzenesulfonyl chloride (0.595 mL, 4.65 mmol) was then added, and the reaction was stirred for 30 minutes at 0° C. The reaction was then poured into water and extracted with EtOAc. The combined organic fractions were dried, filtered, concentrated and purified (2:1 D CM: hexanes) to give 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyri dine (1.80 g, 95.1% yield).
Name
3-Bromo-4-chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.203 g
Type
reactant
Reaction Step Two
Quantity
0.595 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[C:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:9]=2[Cl:11])[NH:4][CH:3]=1.[H-].[Na+].[C:20]1([S:26](Cl)(=[O:28])=[O:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.O>CN(C=O)C>[Br:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[C:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:9]=2[Cl:11])[N:4]([S:26]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)(=[O:28])=[O:27])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
3-Bromo-4-chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine
Quantity
1.3 g
Type
reactant
Smiles
BrC1=CNC2=NC=C(C(=C21)Cl)C2=CC=CC=C2
Step Two
Name
Quantity
0.203 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.595 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 30 minutes at 0° C
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organic fractions were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified (2:1 D CM: hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CN(C2=NC=C(C(=C21)Cl)C2=CC=CC=C2)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 95.1%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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